molecular formula C18H20N2O2 B11151498 N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide

N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide

Cat. No.: B11151498
M. Wt: 296.4 g/mol
InChI Key: SIQXAHNRIDRLIN-UHFFFAOYSA-N
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Description

N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide is a complex organic compound that features both furan and indole moieties The furan ring is a five-membered aromatic ring containing one oxygen atom, while the indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds.

    Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reaction: The furan and indole moieties are then coupled through a series of reactions, including amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indole ring can be reduced to form indolines.

    Substitution: Both the furan and indole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution can be facilitated by Lewis acids like aluminum chloride (AlCl3), while nucleophilic substitution may involve bases like sodium hydride (NaH).

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Indolines and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Furan Derivatives: Compounds like furfural and furfuryl alcohol.

    Indole Derivatives: Compounds such as indole-3-acetic acid and tryptophan.

Uniqueness

N-[2-(2-furyl)ethyl]-1-isopropyl-1H-indole-3-carboxamide is unique due to the combination of furan and indole moieties, which may confer distinct chemical and biological properties not found in simpler analogs. This dual functionality allows for a broader range of applications and interactions with biological systems.

Properties

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

N-[2-(furan-2-yl)ethyl]-1-propan-2-ylindole-3-carboxamide

InChI

InChI=1S/C18H20N2O2/c1-13(2)20-12-16(15-7-3-4-8-17(15)20)18(21)19-10-9-14-6-5-11-22-14/h3-8,11-13H,9-10H2,1-2H3,(H,19,21)

InChI Key

SIQXAHNRIDRLIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=CC=CO3

Origin of Product

United States

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